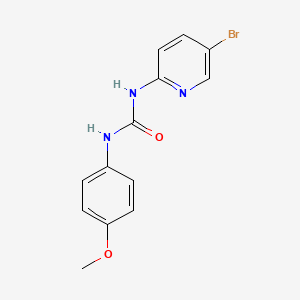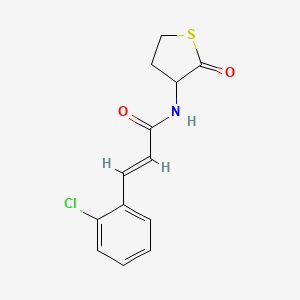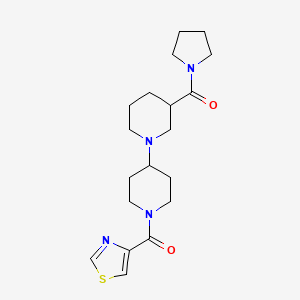
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential applications in scientific research. BPU belongs to a class of compounds called pyridinyl ureas, which have been shown to have various biological activities, including antiproliferative, anti-inflammatory, and antiviral effects.
作用機序
The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. This compound has been shown to inhibit the activity of several kinases, including JAK2, STAT3, and AKT, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In virology, this compound has been shown to inhibit the replication of viruses by interfering with viral entry and/or viral gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and inhibition of viral replication. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of various kinases involved in cell proliferation and survival. Inflammatory cytokines such as TNF-α and IL-6 are known to play a role in various inflammatory diseases, and this compound has been shown to inhibit the production of these cytokines. In virology, this compound has been shown to inhibit the replication of several viruses, including influenza A virus and human cytomegalovirus.
実験室実験の利点と制限
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments, including its relatively simple synthesis, high purity, and well-characterized biological activities. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is relatively well understood. However, there are also some limitations to using this compound in lab experiments. This compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea. One area of research is to further elucidate the mechanism of action of this compound, particularly in the context of its antiviral activity. Another area of research is to optimize the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could potentially lead to the development of new therapies for cancer, inflammation, and viral infections.
合成法
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea can be synthesized by reacting 4-methoxyphenyl isocyanate with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a secondary amine, such as N,N-dimethylformamide dimethyl acetal, to form the final product. The synthesis of this compound is relatively straightforward and has been optimized for high yields and purity.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-N'-(4-methoxyphenyl)urea has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and virology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In virology, this compound has been shown to have antiviral activity against several viruses, including influenza A virus and human cytomegalovirus.
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-5-3-10(4-6-11)16-13(18)17-12-7-2-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWKYJGOAZECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(2-amino-6-methylpyrimidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5408290.png)
![ethyl 3-[6-amino-5-cyano-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl]benzoate](/img/structure/B5408296.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide](/img/structure/B5408302.png)
![3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5408303.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide](/img/structure/B5408311.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)
![1-methyl-N-{4-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5408321.png)

![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![(5-{4-[3-(4-chlorophenyl)acryloyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5408357.png)
